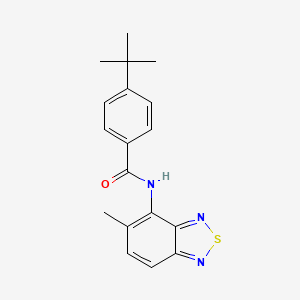![molecular formula C23H16ClN3O4 B15022899 (2E)-3-(4-chloro-3-nitrophenyl)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide](/img/structure/B15022899.png)
(2E)-3-(4-chloro-3-nitrophenyl)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(4-chloro-3-nitrophenyl)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide is a complex organic compound that features a combination of aromatic rings, a nitro group, and a benzoxazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-chloro-3-nitrophenyl)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:
Chlorination: Substitution of a hydrogen atom with a chlorine atom on the aromatic ring.
Formation of Benzoxazole: Cyclization reaction to form the benzoxazole ring.
Coupling Reaction: The final step involves coupling the benzoxazole derivative with the nitro-chloro aromatic compound under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Amino Derivatives: From reduction of the nitro group.
Substituted Derivatives: From nucleophilic substitution reactions.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit biological activity, such as antimicrobial or anticancer properties. Researchers study these derivatives to develop new therapeutic agents.
Medicine
In medicinal chemistry, the compound’s structure can be modified to enhance its pharmacological properties. It may serve as a lead compound for drug development targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of (2E)-3-(4-chloro-3-nitrophenyl)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoxazole moiety may interact with enzymes or receptors, modulating their activity and influencing cellular pathways.
相似化合物的比较
Similar Compounds
(2E)-3-(4-chloro-3-nitrophenyl)-N-[3-(benzoxazol-2-yl)phenyl]prop-2-enamide: Lacks the methyl group on the benzoxazole ring.
(2E)-3-(4-chloro-3-nitrophenyl)-N-[3-(6-methyl-1,3-benzothiazol-2-yl)phenyl]prop-2-enamide: Contains a benzothiazole ring instead of a benzoxazole ring.
Uniqueness
The presence of the methyl group on the benzoxazole ring and the specific arrangement of functional groups in (2E)-3-(4-chloro-3-nitrophenyl)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide contributes to its unique chemical and biological properties
属性
分子式 |
C23H16ClN3O4 |
|---|---|
分子量 |
433.8 g/mol |
IUPAC 名称 |
(E)-3-(4-chloro-3-nitrophenyl)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C23H16ClN3O4/c1-14-5-9-19-21(11-14)31-23(26-19)16-3-2-4-17(13-16)25-22(28)10-7-15-6-8-18(24)20(12-15)27(29)30/h2-13H,1H3,(H,25,28)/b10-7+ |
InChI 键 |
QDSGXHJIAFGDOM-JXMROGBWSA-N |
手性 SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)/C=C/C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
规范 SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-iodo-4-methyl-6-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B15022825.png)
![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15022835.png)
![9-(Morpholin-4-yl)-5-phenylbenzimidazo[2,1-a]phthalazine](/img/structure/B15022839.png)
![1-C-(5-methyl-6-oxo-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol](/img/structure/B15022845.png)
![2-(3-Chlorophenoxy)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15022853.png)
![3-(4-chlorophenyl)-N-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B15022858.png)
![N-(2-chlorophenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15022861.png)
![Benzyl 7-(3,4-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B15022869.png)
![2-(2-Chlorobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B15022888.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide](/img/structure/B15022892.png)
![N-(3-chloro-4-fluorophenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15022895.png)

![3-[4-(3-methylbutoxy)benzyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B15022920.png)
![7-Chloro-2-(2-chlorobenzyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15022921.png)
